N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
CAS No.: 868980-97-6
Cat. No.: VC8303122
Molecular Formula: C20H22BrN3O6S
Molecular Weight: 512.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868980-97-6 |
|---|---|
| Molecular Formula | C20H22BrN3O6S |
| Molecular Weight | 512.4 g/mol |
| IUPAC Name | N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C20H22BrN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
| Standard InChI Key | PIUCLCDJPFTOLG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Overview
Chemical Name:
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Molecular Formula:
CHBrNOS
Molecular Weight:
Approximately 474.34 g/mol
This compound is a sulfonamide derivative that integrates an oxazolidine ring, a bromobenzene sulfonyl group, and a methoxybenzyl moiety. It is an example of hybrid molecules designed for potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound likely involves multistep reactions combining:
-
Oxazolidine Formation:
The oxazolidine ring is formed through cyclization reactions involving amino alcohols and aldehydes or ketones. -
Sulfonamide Coupling:
A bromobenzenesulfonyl chloride reacts with an amine group to introduce the sulfonamide functionality. -
Amide Bond Formation:
The ethanediamide backbone is constructed by coupling the oxazolidine intermediate with the methoxybenzyl group using standard amide bond-forming techniques.
Spectroscopic Data for Characterization:
| Technique | Observations |
|---|---|
| FT-IR | Peaks corresponding to N-H (amide), S=O (sulfonamide), and C=O (amide) bonds |
| NMR (¹H/¹³C) | Signals for aromatic protons, methoxy group (-OCH₃), and aliphatic chains |
| Mass Spectrometry (MS) | Molecular ion peak confirms molecular weight |
Biological Potential
The compound's design suggests it may exhibit diverse biological activities due to its structural features:
-
Anticancer Activity:
Sulfonamide derivatives have been reported to inhibit enzymes like carbonic anhydrase IX, which is overexpressed in hypoxic tumor cells . -
Anti-inflammatory Properties:
The oxazolidine ring has been associated with anti-inflammatory activity by modulating cytokine production . -
Antimicrobial Potential:
Bromobenzene sulfonamides are known to disrupt bacterial cell wall synthesis by targeting sulfonamide-sensitive enzymes .
Future Directions
Further research should focus on:
-
Biological Testing:
Conducting in vitro and in vivo studies to evaluate anticancer, antimicrobial, and anti-inflammatory activities. -
Structural Optimization:
Modifying substituents on the oxazolidine and sulfonamide groups to enhance potency and selectivity. -
Mechanistic Studies:
Investigating the molecular targets through docking studies or enzyme inhibition assays.
This compound represents a promising scaffold for therapeutic development due to its multifunctional structure and potential biological activities.
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